
Phenol, 2,2'-methylenebis(6-tert-butyl-4-isopropyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is a phenolic compound known for its antioxidant properties. It is widely used in various industries, including rubber and plastics, to enhance the oxidation stability of materials. The compound’s structure consists of two phenol groups connected by a methylene bridge, with tert-butyl and isopropyl substituents enhancing its stability and effectiveness.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the phenol groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic reaction but is optimized for large-scale production. Catalysts may be used to enhance the reaction rate and selectivity, ensuring a high yield of the desired product.
化学反応の分析
Types of Reactions
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the phenolic groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant additive.
Industry: Widely used in the rubber and plastics industry to enhance the stability and longevity of products.
作用機序
The antioxidant properties of Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The tert-butyl and isopropyl groups enhance the compound’s stability, allowing it to effectively scavenge free radicals and prevent oxidative damage. The methylene bridge between the phenol groups also plays a crucial role in stabilizing the radical intermediates formed during the antioxidant process.
類似化合物との比較
Similar Compounds
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-methyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-ethyl-)
- Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-)
Uniqueness
Phenol, 2,2’-methylenebis(6-tert-butyl-4-isopropyl-) is unique due to its specific substituents, which enhance its antioxidant properties and stability. The presence of isopropyl groups, in particular, provides a balance between steric hindrance and electron-donating effects, making it more effective in certain applications compared to its analogs with different substituents.
特性
CAS番号 |
93840-39-2 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxy-5-propan-2-ylphenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C27H40O2/c1-16(2)18-11-20(24(28)22(14-18)26(5,6)7)13-21-12-19(17(3)4)15-23(25(21)29)27(8,9)10/h11-12,14-17,28-29H,13H2,1-10H3 |
InChIキー |
RVVVMCHNTQXDPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)C)C(C)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)
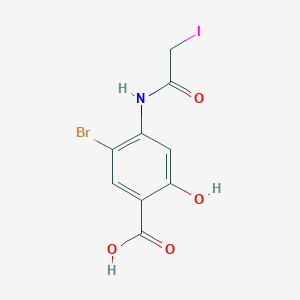
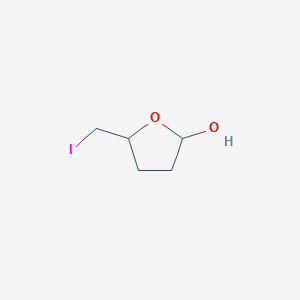
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)
![N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365974.png)


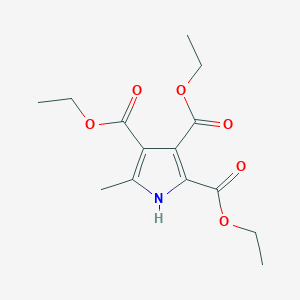
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
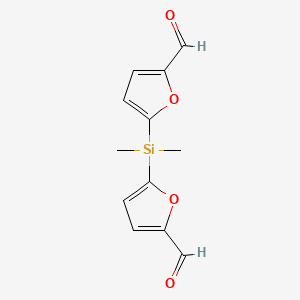
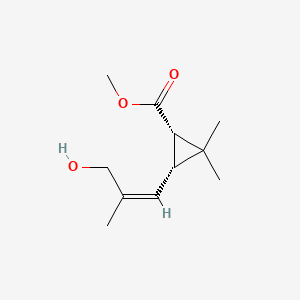
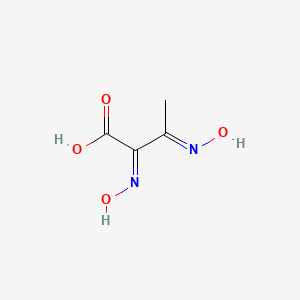
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
